molecular formula C22H28N2O4S B502677 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine CAS No. 329266-48-0

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

Cat. No. B502677
CAS RN: 329266-48-0
M. Wt: 416.5g/mol
InChI Key: IUBMMBZGYYIJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine, also known as BDDP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. BDDP is a piperazine derivative that has been synthesized and studied for its unique properties and potential benefits.

Mechanism of Action

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been shown to have a unique mechanism of action that involves the inhibition of various enzymes such as cytochrome P450 and monoamine oxidase. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has also been shown to have potential as a modulator of various receptors such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects such as the modulation of neurotransmitter levels, the inhibition of various enzymes, and the induction of apoptosis in cancer cells. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has also been shown to have potential as a neuroprotective agent and a potential treatment for various diseases such as depression and cancer.

Advantages and Limitations for Lab Experiments

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has various advantages and limitations for lab experiments. One advantage is its unique chemical structure and potential therapeutic effects. Another advantage is its potential as a tool compound for studying the mechanism of action of various drugs. However, one limitation is its potential toxicity and the need for proper safety precautions when handling the compound.

Future Directions

There are various future directions for the study of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine. One direction is the continued study of its potential therapeutic effects and its potential as a drug candidate. Another direction is the study of its potential applications in material science and the development of new materials. Additionally, the study of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine's mechanism of action and its potential as a tool compound for drug discovery and development is an area of ongoing research.

Synthesis Methods

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can be synthesized through a multi-step process that involves the reaction of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The resulting compound is then purified through various methods such as column chromatography to obtain the final product.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been studied for its potential as a drug candidate due to its unique chemical structure and potential therapeutic effects. In drug discovery, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been used as a tool compound to study the mechanism of action of various drugs. In material science, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been studied for its potential applications in the development of new materials such as polymers and coatings.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15-11-16(2)18(4)22(17(15)3)29(25,26)24-9-7-23(8-10-24)13-19-5-6-20-21(12-19)28-14-27-20/h5-6,11-12H,7-10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBMMBZGYYIJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

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